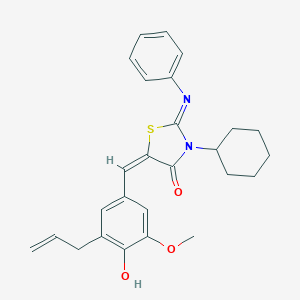![molecular formula C22H18N4O3S B301354 N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B301354.png)
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Mechanism of Action
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea selectively binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of downstream signaling pathways involved in B-cell activation and proliferation. It also induces apoptosis in B-cell lymphoma cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to effectively inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells in vitro and in vivo. It also exhibits good pharmacokinetic properties and can penetrate the blood-brain barrier, making it a promising candidate for the treatment of central nervous system lymphomas.
Advantages and Limitations for Lab Experiments
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several advantages as a research tool, including its high specificity and potency for BTK inhibition, good pharmacokinetic properties, and ability to induce apoptosis in B-cell lymphoma cells. However, its limitations include potential off-target effects and the need for further optimization to enhance its efficacy and reduce toxicity.
Future Directions
There are several future directions for the research and development of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, including:
1. Combination therapy: N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be combined with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers can be identified to predict response to N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea and guide patient selection for clinical trials.
3. Optimization of dosing and scheduling: Further optimization of dosing and scheduling can improve the therapeutic window of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea and reduce toxicity.
4. Development of resistance mechanisms: The development of resistance mechanisms to BTK inhibition can be studied to identify potential targets for combination therapies.
5. Clinical trials: Further clinical trials can be conducted to evaluate the safety and efficacy of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in various B-cell malignancies.
Synthesis Methods
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be synthesized through a multi-step process that involves the condensation of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-amine with 2-methoxybenzoyl isothiocyanate, followed by the reaction with 4-(2-aminophenyl)phenol and subsequent purification steps.
Scientific Research Applications
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated its efficacy in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell lymphoma cells.
properties
Product Name |
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea |
|---|---|
Molecular Formula |
C22H18N4O3S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-methoxy-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H18N4O3S/c1-13-14(21-25-19-18(29-21)11-6-12-23-19)8-5-9-16(13)24-22(30)26-20(27)15-7-3-4-10-17(15)28-2/h3-12H,1-2H3,(H2,24,26,27,30) |
InChI Key |
RQBAXEXKLKHBBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301273.png)
![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B301291.png)
![ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301292.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301294.png)